molecular formula C15H8BrCl2NOS B409489 N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide CAS No. 332157-29-6

N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B409489
CAS No.: 332157-29-6
M. Wt: 401.1g/mol
InChI Key: QKVLLUJKXQSFAE-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzothiophene moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-aminobenzothiophene followed by chlorination and subsequent carboxamidation. The reaction conditions often require the use of catalysts such as palladium complexes and specific reagents like bromine and thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

Uniqueness

N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of bromine, chlorine, and benzothiophene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

332157-29-6

Molecular Formula

C15H8BrCl2NOS

Molecular Weight

401.1g/mol

IUPAC Name

N-(2-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8BrCl2NOS/c16-10-3-1-2-4-11(10)19-15(20)14-13(18)9-6-5-8(17)7-12(9)21-14/h1-7H,(H,19,20)

InChI Key

QKVLLUJKXQSFAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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